![molecular formula C25H19ClN4O3S B2439348 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 920214-71-7](/img/structure/B2439348.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Biological Activity
The compound N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of anticancer research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The molecular formula for the compound is C19H19ClN4O2S with a molecular weight of approximately 396.9 g/mol. The structure features a benzothiazole moiety, a pyrrolidine ring, and a pyridine side chain, which are critical for its biological activity.
Benzothiazole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Inflammatory Pathways : The compound may also affect inflammatory cytokines such as IL-6 and TNF-α, which are implicated in tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on A431, A549, and H1299 cancer cell lines, leading to reduced cell viability at concentrations as low as 1 µM .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 | 1.0 | Apoptosis induction |
A549 | 2.0 | Cell cycle arrest |
H1299 | 4.0 | Inhibition of migration |
Anti-inflammatory Effects
The compound's structural features suggest it may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines . This dual action could make it a candidate for treating both cancer and inflammation-related diseases.
Case Studies
- Study on Benzothiazole Derivatives : A series of novel benzothiazole compounds were synthesized and evaluated for their anticancer activities. The study found that specific derivatives exhibited potent activity against multiple cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
- Evaluation in Animal Models : Preclinical trials involving animal models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate doses .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions, including:
- Formation of Thiazole Derivative : The initial step involves the preparation of the thiazole core through cyclization reactions involving appropriate precursors.
- Pyrrolidine Modification : Subsequent reactions introduce the pyrrolidine moiety, often through acylation or amidation techniques.
- Final Coupling with Pyridine : The final step involves coupling with a pyridine derivative to yield the target compound.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress.
Case Studies
Several case studies have been documented regarding the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the anticancer efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating significant potential as a new antimicrobial agent .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-15-10-18(26)12-20-23(15)28-25(34-20)29(14-16-4-3-9-27-13-16)24(33)17-5-2-6-19(11-17)30-21(31)7-8-22(30)32/h2-6,9-13H,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWBHSVCCUSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.